(5R)-5-amino-1,3-oxazinan-2-one hydrochloride
Description
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazinanone ring and an amino group, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
2624109-04-0 |
|---|---|
Molecular Formula |
C4H9ClN2O2 |
Molecular Weight |
152.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-amino alcohols with carbonyl compounds, followed by cyclization to form the oxazinanone ring. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride: Similar in structure but with a cyclohexanol ring instead of an oxazinanone ring.
Oxazolidinones: Compounds with a similar oxazolidine ring structure but different functional groups.
5-amino-pyrazoles: Compounds with an amino group and pyrazole ring, used in similar applications.
Uniqueness
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
